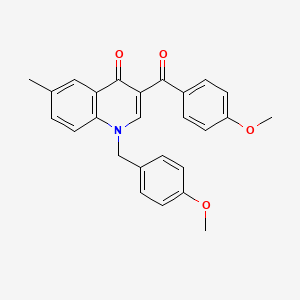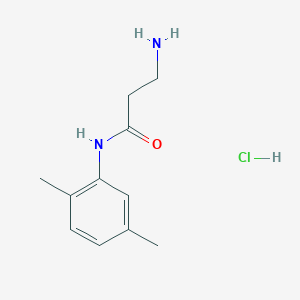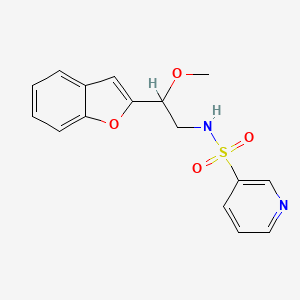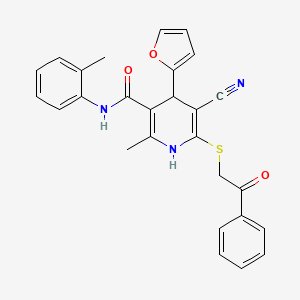
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
The synthesis of new biologically active compounds incorporating heterocyclic moieties, such as pyrimidine and pyridazine, is a significant area of study. These compounds, including analogues of the nitrogen-containing bases of the pyrimidine series, are essential for developing new therapeutic agents. Arylmethylidene derivatives of furan-2(3H)-ones serve as critical building blocks in constructing molecules containing pyridine and pyridazine fragments, demonstrating pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
Compounds derived from furan and imidazo[1,2-a]pyridines have shown significant antiprotozoal activity. A specific compound, synthesized from a series of chemical reactions starting with 2-acetylfuran and undergoing processes like bromination and Suzuki coupling, demonstrated strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum. This research provides a foundation for developing new treatments for diseases caused by protozoal infections (Ismail et al., 2004).
Non-linear Optical (NLO) Properties
The synthesis and characterization of compounds through water-mediated synthesis, involving components like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile, have been explored for their potential in non-linear optical (NLO) applications and anticancer activity. These compounds were investigated using various spectroscopic techniques and computational chemistry methods, demonstrating their utility in scientific research focused on material sciences and drug development (Jayarajan et al., 2019).
Neuroinflammation Imaging
In neuroscientific research, specific compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been synthesized for imaging reactive microglia and disease-associated microglia in neuroinflammation. This application is vital for understanding and developing therapeutics for a range of neuropsychiatric disorders, demonstrating the compound's relevance in biomedical imaging and neuroscience (Horti et al., 2019).
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDFNGPFCREOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)
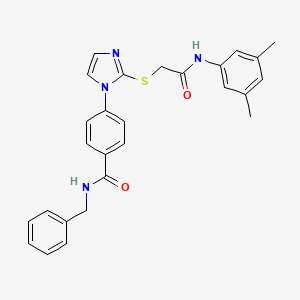
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
